2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

Catalog No.
S6491315
CAS No.
4067-36-1
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

CAS Number

4067-36-1

Product Name

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)ethanol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-4-7(2,3)8-5-6-9/h1,8-9H,5-6H2,2-3H3

InChI Key

VXJGQOYSBXKDRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NCCO

2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol is an organic compound characterized by the presence of an alkyne functional group and an amino alcohol structure. Its molecular formula is C7H13NC_7H_{13}N and it features a 2-methylbut-3-yn-2-yl group attached to an amino group, which is further connected to an ethanol backbone. This compound is known for its potential applications in organic synthesis and medicinal chemistry.

, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitutions with alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide.

These reactions enable the transformation of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol into more complex molecules, making it a valuable intermediate in organic synthesis.

Research has indicated that 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets, such as enzymes or receptors, modulating their activity. The exact mechanisms of action are still under investigation, but the compound's structural features likely contribute to its biological effects.

The synthesis of 2-[(2-methylbut-3-yn-2-y)amino]ethan-1-ol typically involves the reaction of 2-methylbut-3-yne with appropriate amine derivatives under controlled conditions. Common methods include:

  • Direct Amination: The reaction of 2-methylbut-3-yne with ammonia or primary amines in the presence of a catalyst.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the desired amino alcohol from alkyne precursors .

These synthetic routes can be optimized for yield and purity using techniques such as column chromatography for purification.

2-[(2-methylbut-3-yn-2-y)amino]ethan-1-ol has several applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for its therapeutic potential in drug development.
  • Material Science: Used in the development of new materials with specific properties due to its unique structure .

The versatility of this compound makes it a subject of interest in both academic research and industrial applications.

Studies on the interactions of 2-[(2-methylbut-3-yn-2-y)amino]ethan-1-ol with biological systems have indicated that it may bind to specific receptors or enzymes, influencing their activity. This binding can lead to various biological effects, including modulation of metabolic pathways and potential therapeutic outcomes. Ongoing research aims to elucidate these interactions further.

Several compounds share structural similarities with 2-[(2-methylbut-3-yn-2-y)amino]ethan-1-ol, including:

Compound NameStructure TypeUnique Features
2-MethylbutanamineAmino alcoholSimpler structure without alkyne functionality
3-MethylbutanamineAmino alcoholDifferent position of methyl group
4-MethylpentanamineAmino alcoholLonger carbon chain compared to 2-methylbutanamine
Propargyl alcoholAlkyne alcoholContains terminal alkyne functionality

Uniqueness: The unique feature of 2-[(2-methylbut-3-yn-2-y)amino]ethan-1-ol lies in its combination of an alkyne and an amino alcohol structure, providing distinct reactivity and potential biological activity not present in simpler amines or alcohols. This combination makes it particularly valuable in synthetic chemistry and medicinal applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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